3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(4-Ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core fused with a pyrimidine-2,4-dione moiety. The compound features two distinct substituents: a 4-ethoxyphenyl group at position 3 and a 3-fluorobenzyl group at position 1 (Figure 1). These substituents contribute to its physicochemical properties, such as enhanced lipophilicity (due to the ethoxy and benzyl groups) and electronic modulation (via the fluorine atom). Thieno[3,2-d]pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
The ethoxy group at the para position of the phenyl ring may facilitate π-π stacking interactions with biological targets, while the fluorine atom on the benzyl group enhances metabolic stability and binding affinity through electronegative effects.
Properties
Molecular Formula |
C21H17FN2O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-27-17-8-6-16(7-9-17)24-20(25)19-18(10-11-28-19)23(21(24)26)13-14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3 |
InChI Key |
DVBQACNZYHFVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiproliferative agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as an antitubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biological processes within the bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[3,2-d]pyrimidine-2,4-dione derivatives vary widely in biological activity based on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Position : Activity is highly dependent on substituent placement. For example, 6-heteryl substitutions (e.g., imidazo[1,2-a]pyridine in ) enhance antimicrobial activity, while 3-aryl groups (e.g., 4-ethoxyphenyl) may target different pathways.
- Electron Modulation : Fluorine (3-fluorobenzyl) and chlorine (2-chlorophenyl in ) improve metabolic stability and receptor binding.
Physicochemical Properties
- Electronic Effects: The 3-fluorobenzyl group’s electronegativity may stabilize the molecule against oxidative degradation, a common issue with thienopyrimidines.
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thienopyrimidine family and is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core, which is known for various biological applications. The ethoxy and fluorobenzyl substituents enhance its solubility and interaction with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thieno[3,2-d]pyrimidine core with ethoxy and fluorobenzyl groups | Potential anticancer activity |
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For example, compounds similar to 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in cancer progression. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .
- Case Studies : A study on related thieno[2,3-d]pyrimidine derivatives revealed that certain substitutions led to enhanced potency against specific cancer cell lines (e.g., A431 vulvar epidermal carcinoma cells), indicating the potential of these compounds as lead candidates for drug development .
Other Biological Activities
In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have been investigated for their roles in other therapeutic areas:
- LHRH Antagonism : Some derivatives have been identified as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. These compounds demonstrated high binding affinity and effective inhibition in vitro .
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties through modulation of cytokine production .
Research Findings
Recent studies have focused on optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives through structural modifications.
- In Vitro Studies : Various analogs have been synthesized and tested for their inhibitory effects on cancer cell lines. For example, modifications that enhance electronegativity or steric hindrance have been shown to improve potency .
- IC50 Values : The effectiveness of these compounds is often quantified using IC50 values. For instance, a related compound exhibited an IC50 of 0.06 nM against LHRH receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
